Product packaging for Ethylene Terephthalate Cyclic Trimer(Cat. No.:CAS No. 7441-32-9)

Ethylene Terephthalate Cyclic Trimer

Cat. No.: B146192
CAS No.: 7441-32-9
M. Wt: 576.5 g/mol
InChI Key: IICRGUKQYYOPIG-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Terephthalate (B1205515) (PET) Oligomers in Polymer Systems

Polyethylene terephthalate (PET) is a widely used polyester (B1180765) in various industries, especially for packaging and fabrics. ucsb.edu During the manufacturing of PET through the polymerization of ethylene (B1197577) glycol and terephthalic acid, smaller molecules known as oligomers are inevitably formed as byproducts. unizar.esnih.gov These low molecular weight compounds can be either linear or cyclic in structure. nih.gov

The formation of cyclic oligomers, such as the ethylene terephthalate cyclic trimer, is a natural consequence of the step-growth polymerization process. oup.com These cyclic oligomers are of particular interest because they can influence the final properties of the polymer. oup.com For instance, they have been observed to migrate to the surface of PET fibers, leading to crystallization that can interfere with processes like dyeing. oup.com The total amount of these oligomers in PET is typically less than 5%, with the cyclic trimer being the most predominant species, accounting for over 77% of the cyclic oligomers. researchgate.net

The presence and behavior of these oligomers are a key consideration in the processing and application of PET. Their study is crucial for understanding and controlling the quality of PET products.

Academic Significance of this compound Research

The this compound has garnered considerable attention within the scientific community for several reasons. A primary area of research focuses on its migration from PET packaging into food products, which is a matter of food safety. The cyclic trimer is often used as a marker to assess the migration of substances from PET materials, especially under conditions of thermal stress like microwaving. smolecule.com

Furthermore, the study of this cyclic trimer is relevant to the challenges associated with polymer recycling. The presence of residual cyclic trimer can negatively impact the mechanical properties of recycled PET and lead to contamination of the recycled products. Research also delves into the enzymatic and chemical breakdown of the cyclic trimer. researchgate.net Understanding these degradation processes is vital for developing more sustainable recycling methods and for assessing the environmental fate of PET materials. The unique cyclic structure of the trimer, in contrast to the linear PET polymer, imparts distinct physical and chemical properties that are a subject of academic investigation. smolecule.com

Scope and Objectives of Research on this compound

Research on the this compound is multifaceted, with several key objectives. A primary goal is to develop and refine analytical methods for its detection and quantification in various matrices, including PET materials and food simulants. nih.gov These methods are essential for monitoring its levels and ensuring the safety of food packaging.

Another significant objective is to understand the mechanisms of its formation during PET production and its behavior during processing and recycling. musechem.comoup.com This includes studying the kinetics of its formation and the factors that influence its concentration in the final polymer. Researchers are also focused on investigating the migration kinetics of the cyclic trimer from PET into different food simulants to predict potential consumer exposure. uva.nlresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O12 B146192 Ethylene Terephthalate Cyclic Trimer CAS No. 7441-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICRGUKQYYOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017127
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7441-32-9
Record name Ethylene Terephthalate Cyclic Trimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation Pathways of Ethylene Terephthalate Cyclic Trimer

Mechanisms of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Trimer Formation During Polyethylene (B3416737) Terephthalate Polycondensation

The creation of polyethylene terephthalate is achieved through the polycondensation of either terephthalic acid or dimethyl terephthalate with ethylene glycol. researchgate.net During this process, alongside the formation of long linear polymer chains, smaller cyclic molecules known as cyclic oligomers are also generated. The most prevalent of these is the ethylene terephthalate cyclic trimer, which consists of three repeating units of ethylene terephthalate linked in a ring structure. researchgate.net

The primary mechanism for the formation of the cyclic trimer is an intramolecular transesterification reaction, also referred to as "backbiting." In this reaction, a hydroxyl end group of a growing polymer chain attacks one of the ester linkages within the same chain. This can result in the cleavage of a small cyclic molecule, with the cyclic trimer being a thermodynamically favored product. Another contributing mechanism is cyclodepolymerization, where a linear polymer chain breaks down to form cyclic oligomers. koreascience.kr

High temperatures are a critical factor in the generation of the this compound. smolecule.com The polycondensation reaction to produce PET is typically carried out at elevated temperatures, often around 250°C. These conditions, while necessary for polymerization, also promote the side reactions that lead to the formation of cyclic oligomers. smolecule.com

The prolonged exposure of the polymer melt to high temperatures increases the likelihood of both intramolecular transesterification and cyclodepolymerization reactions. Higher temperatures provide the necessary activation energy for these reactions to occur, shifting the reaction equilibrium towards the formation of cyclic species. icm.edu.pl Thermal degradation of the PET chains at elevated temperatures can also contribute to the generation of these cyclic byproducts. musechem.com

Effect of Temperature on Cyclic Trimer Formation
Temperature Effect on Cyclic Trimer Generation
Optimal PET Polycondensation Range Necessary for polymerization but also promotes side reactions leading to cyclic trimer formation.
Elevated Temperatures (above optimal) Increases the rate of intramolecular transesterification and cyclodepolymerization, leading to higher yields of cyclic trimer. icm.edu.pl

Besides temperature, other cyclization conditions play a significant role in determining the yield of the this compound. The type and concentration of the catalyst used in the polycondensation reaction can influence the formation of cyclic oligomers. For instance, catalysts like antimony trioxide may accelerate the side reactions that produce the cyclic trimer.

The pressure under which the reaction is conducted and the duration of the polymerization process also affect the cyclic trimer yield. Longer reaction times at high temperatures can lead to an increased concentration of cyclic oligomers. The molecular weight of the resulting PET resin is also a factor, with higher molecular weight resins sometimes correlating with higher levels of the cyclic trimer due to the extended chain-growth conditions.

Occurrence and Presence in Polyethylene Terephthalate Materials

The this compound is a consistent, albeit minor, component of both newly produced and recycled PET materials. Its presence is a direct consequence of the polymerization chemistry and the thermal history of the polymer.

In the production of virgin PET, the this compound is formed as an unavoidable byproduct. unizar.es It is one of several cyclic oligomers that are present in the final polymer, with the trimer often being the most abundant. uva.nl The concentration of the cyclic trimer in virgin PET is typically low, but its presence is a well-documented characteristic of the material. dtu.dk

Typical Occurrence of this compound
PET Type Nature of Occurrence Key Factors
Virgin PET Unavoidable byproduct of polycondensation. unizar.es Reaction temperature, catalyst, reaction time.
Recycled PET Present from original manufacturing and can increase due to thermal stress during recycling. foodpackagingforum.org Thermal degradation during reprocessing. foodpackagingforum.org

The this compound is also found in recycled PET (rPET). foodpackagingforum.org Its presence in rPET is due to its carryover from the original virgin material and potentially from further formation during the recycling process. The mechanical and thermal stresses involved in collecting, sorting, and reprocessing PET can lead to polymer chain degradation and the generation of additional cyclic oligomers. foodpackagingforum.org Studies have indicated that the concentration of cyclic oligomers can be higher in recycled PET compared to virgin PET, which is attributed to the thermal degradation that occurs during recycling. foodpackagingforum.org

Control and Mitigation of this compound Formation in Polymer Systems

Given that the presence of the this compound can be undesirable in certain applications, methods to control and mitigate its formation have been investigated. One approach is the optimization of the polymerization process itself. This can involve careful selection of catalysts that favor linear chain growth over cyclization reactions and precise control of reaction temperature and time to minimize the formation of cyclic byproducts.

Another strategy involves the use of additives during polymerization. For example, the addition of chain extenders like diphenyl terephthalate has been shown to reduce the content of cyclic trimers in the final polymer product. elsevierpure.com Post-polymerization treatments can also be employed to reduce the concentration of cyclic oligomers. These methods, however, can add complexity and cost to the manufacturing process.

Strategies for Minimizing Cyclic Trimer Content in Polyethylene Terephthalate Synthesis

The formation of this compound is an inherent byproduct of the polycondensation process used to synthesize polyethylene terephthalate (PET). Minimizing its content is crucial for improving the quality and processing characteristics of the final polymer. Researchers have developed several strategies that involve the addition of specific chemical compounds during polymerization to inhibit the formation of these cyclic oligomers.

One effective approach is the introduction of phosphorus-containing compounds, which act as heat stabilizers. google.com Compounds such as phosphoric acid, phosphorous acid, or phosphates can effectively restrain the production of cyclic oligomers during the synthesis procedure and also inhibit their regeneration during subsequent processing. google.com Similarly, the addition of alkali metals or alkaline-earth metals, for instance, calcium acetate (B1210297) or magnesium benzoate, into PET containing a germanium catalyst has been shown to effectively control the cyclic oligomer content. google.com Another patented method involves adding a SO₃X compound, where the molar ratio of the compound to the metal catalyst (such as antimony, titanium, or germanium) is higher than 0.01, which effectively restrains the formation of cyclic oligomers in melt-state polymerized PET. google.comgoogle.com

Other strategies focus on altering the polymer chain structure and end groups. The use of a chain extender, such as diphenyl terephthalate (DPT), during the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) has been investigated. elsevierpure.com The addition of 0.5 mole% of DPT resulted in a PET with a higher molecular weight and a cyclic trimer content that was 16% lower by weight compared to PET synthesized without the chain extender. elsevierpure.com Another approach involves blocking the hydroxyl end groups of the PET chains, as these groups can contribute to cyclodepolymerization reactions that form cyclic oligomers. koreascience.kr By blocking these reactive ends with a compound like benzoyl chloride, the formation of cyclic oligomers can be significantly reduced. koreascience.kr

The table below summarizes various chemical strategies employed to minimize the content of this compound in PET.

StrategyChemical Additive(s)Catalyst SystemEffect on Cyclic Trimer Content
Heat Stabilization Phosphoric acid, Phosphorous acid, or PhosphateAntimony, Germanium, or Titanium catalystsEffectively restrains production and regeneration of cyclic oligomers. google.com
Alkali/Alkaline-Earth Metal Addition Calcium acetate, Magnesium benzoateGermanium catalystEffectively restrains cyclic oligomer content. google.com
Sulfonate Compound Addition SO₃X compoundAntimony, Titanium, or Germanium catalystsEffectively restrains cyclic oligomer content when mole ratio to catalyst is >0.01. google.comgoogle.com
Chain Extension Diphenyl terephthalate (DPT)Not specified16% weight reduction in cyclic trimer content with 0.5 mole% DPT. elsevierpure.com
End-Group Blocking Benzoyl chlorideNot specifiedReduces cyclic oligomer formation by blocking hydroxyl end groups. koreascience.kr

Impact of Processing Conditions on this compound Levels in Polymeric Products

The concentration of this compound in final polymeric products is significantly influenced by the processing conditions employed after the initial synthesis. Thermal stress during melt processing steps like extrusion and injection molding plays a critical role in both the formation and migration of cyclic trimers. researchgate.netnist.gov Although PET is generally considered one of the most inert food-contact polymers with low migration levels, processing at elevated temperatures can promote degradation reactions that lead to the formation of new cyclic oligomers or the migration of pre-existing ones to the surface of the product. researchgate.netuva.nl

The mechanisms of thermomechanical degradation in PET are linked to the formation and subsequent decomposition of cyclic oligomers. researchgate.net High temperatures can facilitate cyclodepolymerization, where the polymer chain breaks and reforms into stable cyclic structures, with the cyclic trimer being a thermodynamically favored product. tees.ac.uk The this compound is the most abundant oligomer found in PET, often accounting for a significant portion of the total oligomer content, which can range from 0.5% to 1.3% in the bulk material. uva.nlresearchgate.net

Studies have been conducted to quantify the effect of temperature on the mobility of the cyclic trimer within the PET matrix. Diffusion coefficients, which indicate the rate of migration, have been calculated at various high temperatures relevant to processing and applications like microwave heating. These experiments demonstrate a clear correlation between increasing temperature and increased migration potential of the cyclic trimer. researchgate.net For instance, migration experiments using crystallized polyethylene terephthalate (CPET) and corn oil showed a predictable increase in the diffusion of the cyclic trimer as the temperature was raised from 115°C to 176°C. researchgate.net This highlights that controlling thermal exposure during processing is a key factor in limiting the final concentration of cyclic trimers on the surface of PET products. researchgate.net

The following table presents data on the diffusion coefficients of this compound in PET at different temperatures, illustrating the impact of thermal conditions.

Temperature (°C)Diffusion Coefficient (cm²/s)Context
115 Data derived from experimental migration studies. researchgate.netRepresents lower-end of high-temperature exposure. researchgate.net
146 Data derived from experimental migration studies. researchgate.netRepresents mid-range of high-temperature exposure. researchgate.net
176 Data derived from experimental migration studies. researchgate.netRepresents upper-end of high-temperature exposure. researchgate.net

Degradation and Reaction Kinetics of Ethylene Terephthalate Cyclic Trimer

Chemical Degradation Pathways of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Trimer

The chemical stability of the ester bonds in ethylene terephthalate cyclic trimer necessitates specific conditions for its degradation. Hydrolysis is the primary chemical pathway for the breakdown of this cyclic oligomer.

The fundamental mechanism of hydrolytic cleavage of the ester linkages in the this compound involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process leads to the scission of the ester bond, resulting in the formation of a carboxylic acid and a hydroxyl group. Given the cyclic nature of the trimer, the initial hydrolysis event opens the ring structure to form a linear trimer. Subsequent hydrolysis events then break down this linear intermediate into smaller oligomers and ultimately into the constituent monomers: terephthalic acid and ethylene glycol.

The reaction is known to be autocatalytic, where the carboxyl end groups generated during hydrolysis can catalyze further ester cleavage. ntu.edu.tw However, the rate of uncatalyzed hydrolysis at neutral pH and ambient temperature is exceedingly slow. The process is significantly accelerated by the presence of acid or base catalysts.

The decomposition of this compound is markedly influenced by the pH of the surrounding medium. Both acidic and basic conditions significantly enhance the rate of hydrolysis compared to neutral conditions.

Under acidic conditions , the hydrolysis of the ester bond is catalyzed by protons (H⁺). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of an alcohol group and the regeneration of the acid catalyst. While effective, acid hydrolysis often requires high temperatures and strong acids, such as sulfuric acid, to achieve significant degradation rates. acs.org The hydrolysis of PET with water in an acidic environment is a known method for its chemical recycling. researchgate.net

In basic conditions , the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻), which are strong nucleophiles. The hydroxide ion directly attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the ester bond to form a carboxylate anion and an alcohol. This process, known as saponification, is generally faster than acid-catalyzed hydrolysis under comparable conditions. Alkaline hydrolysis of PET is typically carried out using aqueous solutions of sodium hydroxide or potassium hydroxide, with concentrations ranging from 4% to 20%. researchgate.netresearchgate.net The use of phase transfer catalysts, such as quaternary phosphonium (B103445) and ammonium (B1175870) salts, can further enhance the rate of alkaline hydrolysis. researchgate.net

Enzymatic Biodegradation of this compound

Enzymatic degradation offers a more environmentally benign alternative to chemical methods, operating under milder conditions of temperature and pH. Several classes of enzymes have been identified that can effectively hydrolyze this compound.

The primary enzymes identified for the hydrolysis of this compound are hydrolases, which catalyze the cleavage of ester bonds. The crucial first step in this process is the cleavage of the cyclic structure, after which the hydrolysis of the resulting linear oligomers proceeds more rapidly. researchgate.net

Cutinases and esterases are serine hydrolases that have demonstrated significant activity against PET and its oligomers. biointerfaceresearch.com Cutinases, naturally involved in the degradation of the plant polymer cutin, have been shown to hydrolyze the cyclic trimer. For instance, a cutinase from Humicola insolens was found to hydrolyze cyclic PET trimers into terephthalic acid, mono-(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net Similarly, a cutinase from Fusarium solani pisi has been studied for its ability to hydrolyze both PET and its cyclic trimer. researchgate.net The kinetics of cutinase-catalyzed hydrolysis of the cyclic trimer have been shown to be dependent on the substrate's surface characteristics, with the reaction following zero-order kinetics at low substrate surface area and first-order kinetics at higher surface areas. nih.gov

The hydrolysis of PET by cutinases can be inhibited by the accumulation of cleavage products like ethylene glycol in the active site of the enzyme. researchgate.net Research has focused on various cutinases, including those from Humilica insolens (HiC), Pseudomonas mendocina (PmC), and Fusarium solani (FsC), with studies comparing their catalytic activities on PET films. acs.org HiC, for example, shows good thermostability with maximum activity at 70 to 80 °C. acs.org

Thermophilic actinomycetes are a valuable source of robust enzymes capable of hydrolyzing synthetic polyesters like PET and its oligomers. nih.gov Carboxylesterases from these microorganisms have shown particular efficacy in degrading the highly hydrophobic cyclic trimer. A notable example is a carboxylesterase from the thermophilic actinomycete Thermobifida fusca KW3. This enzyme was found to hydrolyze synthetic cyclic PET trimers with optimal activity at 60°C and a pH of 6. researchgate.net The hydrolysis of the cyclic trimer by this enzyme followed Michaelis-Menten kinetics. researchgate.net Thermophilic carboxylesterases are of great interest for industrial applications due to their ability to function at elevated temperatures. imedpub.com

Interactive Data Tables

Table 1: Kinetic Parameters of Carboxylesterase from Thermobifida fusca KW3 for the Hydrolysis of this compound

ParameterValueReference
Optimal Temperature60°C researchgate.net
Optimal pH6.0 researchgate.net
Vmax9.3 µmol min-1 mg-1 researchgate.net
Km0.5 mM researchgate.net

Table 2: Optimal Conditions for PET Hydrolysis by Various Cutinases

Enzyme SourceOptimal TemperatureOptimal pHReference
Humilica insolens (HiC)70-80°C~8.5 acs.orgbiointerfaceresearch.com
Pseudomonas mendocina (PmC)50°C>9.0 acs.org
Fusarium solani (FsC)50°C6.5-8.5 acs.org

Kinetic Studies of Enzyme-Catalyzed this compound Hydrolysis

The enzymatic hydrolysis of the polyester (B1180765) oligomer cyclo-tris-ethylene terephthalate, commonly referred to as the cyclic trimer, has been the subject of kinetic studies, primarily utilizing cutinase enzymes. scilit.comresearchgate.net Research demonstrates that these enzymes can efficiently catalyze the breakdown of the highly hydrophobic and aqueous-insoluble cyclic trimer under specific conditions. researchgate.net The crucial step in this process is the initial cleavage of the ester bond within the cyclic structure, after which subsequent hydrolysis proceeds rapidly. researchgate.net Kinetic analysis has been performed by measuring the rate of hydrolysis through methods like high-performance liquid chromatography (HPLC). scilit.comresearchgate.net For instance, a study using a carboxylesterase from the thermophilic actinomycete Thermobifida fusca KW3 determined the Vmax and Km values for the hydrolysis of the cyclic trimer to be 9.3 µmol⁻¹ min⁻¹ mg⁻¹ and 0.5 mM, respectively. researchgate.net

Influence of Substrate Concentration and Surface Area on Reaction Rates

The rate of enzyme-catalyzed hydrolysis of the this compound is significantly dependent on the physical characteristics of the substrate, particularly its concentration and surface area. scilit.comresearchgate.net The reaction kinetics are strongly influenced by the substrate's surface characteristics. scilit.com

Investigations have shown that when the substrate's surface area is relatively small and it possesses low crystallinity, the hydrolysis reaction tends to follow zero-order kinetics. scilit.com In this state, the reaction rate is independent of the substrate concentration. Conversely, when the substrate's surface area is substantially increased and the crystallinity is higher, the reaction transitions to follow first-order kinetics, where the rate is directly proportional to the substrate concentration. scilit.com This indicates that providing a larger surface area for the enzyme to act upon is a key factor in accelerating the degradation of the cyclic trimer.

Reaction Kinetics vs. Substrate Properties

Substrate Surface AreaSubstrate CrystallinityObserved Reaction Kinetics
Relatively SmallRelatively LowZero Order
Considerably IncreasedRelatively HighFirst Order
Optimization of Enzymatic Hydrolysis Conditions (pH, Temperature, Agitation, Surfactant Presence)

The efficiency of cyclic trimer hydrolysis can be significantly enhanced by optimizing various reaction conditions. Research has identified optimal parameters for pH, temperature, agitation, and the use of surfactants to achieve nearly complete hydrolysis. researchgate.net

pH and Temperature : The optimal conditions for the hydrolysis of the cyclic trimer using a cutinase have been reported to be a pH of 8 and a temperature of 60°C. researchgate.net Similarly, a carboxylesterase from Thermobifida fusca KW3 showed optimal activity at 60°C and a pH of 6. researchgate.net Studies on other PET-degrading enzymes, like Humicola insolens cutinase (HiC), have also shown that hydrolysis activity increases sharply at temperatures above 65°C, approaching the glass transition temperature of the polymer. nih.gov

Agitation : The rate of hydrolysis is influenced by agitation. For instance, in the enzymatic hydrolysis of PET, increasing agitation from 160 rpm to 250 rpm led to higher consumption of degradation products, indicating an enhanced reaction rate. researchgate.net

Surfactant Presence : The presence of surface-active molecules can positively influence the enzymatic hydrolysis of PET and its oligomers. bohrium.comnih.gov Non-ionic surfactants, such as Triton X-100, have been shown to significantly increase the concentration of hydrolysis products for certain enzymes like lipase (B570770) by promoting interfacial activation. bohrium.comnih.govuminho.pt

Optimized Conditions for Enzymatic Hydrolysis

ParameterOptimal Condition/EffectEnzyme Example
pH8.0Cutinase researchgate.net
6.0Thermobifida fusca Carboxylesterase researchgate.net
Temperature60°CCutinase, T. fusca Carboxylesterase researchgate.net
>65°C (sharp increase)Humicola insolens Cutinase nih.gov
AgitationIncreased agitation (e.g., 250 rpm) enhances consumption of productsLipase researchgate.net
SurfactantTriton X-100 increases product releaseLipase bohrium.comnih.gov

Analysis of Enzymatic Degradation Products (e.g., Mono(2-hydroxyethyl) terephthalate, Terephthalic Acid)

The enzymatic hydrolysis of this compound results in the formation of several key products. The primary products identified are Mono(2-hydroxyethyl) terephthalate (MHET) and Terephthalic Acid (TPA). researchgate.net

Thermal Stability and Transformation of this compound

Investigations into Thermal Polymerization of Ethylene Terephthalate Cyclic Oligomers

Ethylene terephthalate cyclic oligomers (ETCs), including the trimer, can undergo ring-opening polymerization at elevated temperatures to produce high molecular weight poly(ethylene terephthalate) (PET). acs.orgresearchgate.net This process is considered an alternative to traditional condensation polymerization and offers advantages such as a fast polymerization rate and the absence of small molecule byproducts. researchgate.net

Investigations have determined that the optimal temperature for this polymerization is approximately 230°C. elsevierpure.com The melt viscosity of ETCs is an important factor; at 295°C, where all ETCs can be melted, the viscosity is initially low (around 30 cP), which is suitable for processes like infusion into composite preforms. acs.orgelsevierpure.com The viscosity remains sufficiently constant at this temperature to allow for processing time before polymerization and solidification occur at a lower temperature. elsevierpure.comcapes.gov.br

Effects of Impurities and Initiators on Polymerization Processes

The success of the thermal polymerization of ETCs is highly dependent on the purity of the oligomers and the type of initiator used. elsevierpure.comelsevierpure.com

Impurities : The presence of small amounts of impurities, such as remaining linear oligomers or cyclic oligomers containing diethylene glycol (DEG) units, can be detrimental to the polymerization process. elsevierpure.comelsevierpure.com These impurities can lead to the formation of low molecular weight PET, which may not have the necessary strength for applications like composites. acs.orgelsevierpure.com Therefore, purifying the ETCs by removing these impurities is crucial for achieving high molecular weight PET. elsevierpure.com The lower the content of remaining impurities, the higher the molecular weight of the resulting polymer. elsevierpure.com

Initiators : Various catalysts or initiators are used to facilitate the ring-opening polymerization. Antimony trioxide has been successfully used to polymerize ETCs into high molecular weight PET (Mn ≥ 25,000) at 293°C within 15 minutes. elsevierpure.com Another initiator, a cyclic dibutyltin (B87310) compound (cyclic stannoxane 1), has also been investigated. acs.orgelsevierpure.com However, the thermal stability of the initiator itself is critical; inadequate stability at the polymerization temperature can also contribute to the production of low molecular weight PET. acs.orgelsevierpure.com The highest molecular weight PET (Mn = 32,000) was obtained using bismuth trioxide as the initiator. elsevierpure.com

Advanced Analytical Methodologies for Characterization and Quantification of Ethylene Terephthalate Cyclic Trimer

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in isolating and quantifying the ethylene (B1197577) terephthalate (B1205515) cyclic trimer from complex matrices such as PET polymer extracts and food simulants. These techniques offer the high resolution and sensitivity required for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Cyclic Trimer Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of oligomers in PET. researchgate.netnih.gov Reverse-phase HPLC systems, particularly with C18 columns, have demonstrated effective separation of the cyclic trimer from other oligomeric species. researchgate.netnih.gov The quantification is typically achieved using ultraviolet (UV) or fluorescence detectors (FLD), with calibration performed against an external standard of the cyclic trimer. researchgate.netnih.gov

Method development often involves optimizing the mobile phase composition to achieve the best separation. For instance, studies have reported successful separation using mobile phases such as a mixture of dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetic acid, or a gradient of methanol (B129727) and water. researchgate.net The retention time for the cyclic trimer is a key parameter for its identification in a sample chromatogram. One study noted a retention time of 7.9 minutes using a C18 column with a methanol-water mobile phase. researchgate.net

Table 1: Example HPLC Parameters for Ethylene Terephthalate Cyclic Trimer Analysis

Parameter Conditions
Column C18 reverse-phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and ultrapure water nih.gov or isocratic elution with Methanol:Water (85:15, v/v) researchgate.net
Flow Rate 1-2 mL/min researchgate.netnih.gov
Column Temperature 40 °C nih.gov
Detector UV or Fluorescence (FLD) nih.gov
Quantification External standard method using a certified reference standard of the cyclic trimer researchgate.net

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) has become an indispensable tool. unizar.esnih.govresearchgate.net This powerful combination allows for not only the quantification of the cyclic trimer but also its unambiguous identification and the characterization of other unknown oligomers. unizar.esau.dk The high resolving power of the qTOF mass analyzer enables the determination of the elemental composition of the analytes from their accurate mass measurements. unizar.es

The UHPLC system provides rapid and highly efficient separations, typically on sub-2 µm particle columns. nih.govproquest.com The separated compounds are then ionized, commonly using an electrospray ionization (ESI) source in positive mode, before entering the mass spectrometer. mdpi.com The qTOF-MS provides high-resolution mass spectra for both the precursor ion (the intact molecule) and its fragment ions, which is crucial for structural confirmation. unizar.es Research has shown that the PET cyclic trimer is frequently the most abundant oligomer found in migration studies from PET materials into food simulants. nih.govau.dk

Table 2: Typical UHPLC-qTOF-MS Parameters for Cyclic Trimer Analysis

Parameter Conditions
UHPLC Column C18 (e.g., Waters BEH C18, 150 × 2.1 mm, 1.7 µm) nih.govproquest.com
Mobile Phase Gradient elution using water and acetonitrile, often with a formic acid modifier mdpi.com
Ionization Source Electrospray Ionization (ESI), positive mode mdpi.com
Mass Analyzer Quadrupole Time-of-Flight (qTOF) au.dk
Acquisition Mode Full scan for precursor ions and targeted MS/MS for fragmentation analysis unizar.es
Identification Based on accurate mass of the precursor ion (e.g., [M+H]⁺ at m/z 577.1341) and characteristic fragment ions unizar.esnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of the this compound and for analyzing the bulk material in which it is present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules. researchgate.net For the this compound, both ¹H (proton) and ¹³C (carbon) NMR are used to confirm its molecular structure. Gel-state NMR has been shown to be a useful application for assessing both water-insoluble and water-soluble components of plastics, allowing for liquid-state-like two-dimensional NMR spectra. digitellinc.com Techniques like ¹H-¹H TOCSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC can provide detailed information about the connectivity of atoms within the molecule, confirming the cyclic arrangement of the three ethylene terephthalate monomer units. digitellinc.com Quantitative ¹H NMR (qNMR) can also be employed to assess the purity of isolated cyclic trimer standards. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) for Identification of Oligomeric Species

Mass Spectrometry (MS), particularly when coupled with chromatography, is a primary tool for identifying PET oligomers. tees.ac.uk High-resolution mass spectrometry, as used in qTOF systems, allows for the determination of the exact mass of the cyclic trimer. unizar.es The protonated molecule ([M+H]⁺) of the this compound has a theoretical exact mass of approximately 577.1341 Da. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the cyclic trimer. unizar.es Common fragments observed in the mass spectra of PET oligomers include ions with m/z values of 149.0240 and 193.0503, which correspond to fragments of the terephthalic acid and ethylene glycol units, providing structural confirmation. unizar.es This fragmentation data is critical for distinguishing the cyclic trimer from other isomeric structures or different oligomeric series. unizar.es

Infrared (IR) Spectroscopy for Material Analysis

These characteristic peaks can be used to confirm the presence of the polyester (B1180765) structure and to study material properties like crystallinity or degradation, which can influence the formation and migration of cyclic oligomers. dtu.dkiaea.org

Table 3: Characteristic IR Absorption Bands for Ethylene Terephthalate Structures

Wavenumber (cm⁻¹) Assignment
~1721 C=O (carbonyl) stretch in the ester group spectroscopyonline.com
~1245 C-C-O (ester) stretch spectroscopyonline.com
~1100 O-C-C stretch spectroscopyonline.com
844, 968, 1340, 1470 Bands corresponding to trans CH₂ rocking and other vibrations, which can be weaker in recycled PET, indicating structural changes dtu.dk

Sample Preparation Protocols for this compound Analysis

Effective sample preparation is fundamental to the successful analysis of this compound, ensuring its isolation from the polymer matrix and removal of interfering substances.

Extraction Methodologies from Polyethylene (B3416737) Terephthalate Matrices

The extraction of the cyclic trimer from the solid Polyethylene Terephthalate (PET) matrix is the primary step in its analysis. The choice of method significantly impacts the efficiency and accuracy of the quantification. Several techniques have been developed, ranging from traditional methods to more advanced, rapid systems.

Soxhlet Extraction: This is a traditional liquid-solid extraction technique that has been historically used. unizar.es It is, however, often considered extremely time-consuming. unizar.es For instance, a typical Soxhlet extraction using a solvent like xylene can require a 24-hour cycle to achieve thorough extraction. researchgate.net

Microwave-Assisted Extraction (MAE): As a more rapid alternative to Soxhlet, MAE has been successfully employed to extract the cyclic trimer and other low molecular weight oligomers from PET films. unizar.es This technique utilizes microwave energy to heat the solvents and enhance the extraction process. Optimized conditions for MAE have been reported as using dichloromethane at 120°C for 120 minutes, which showed good agreement with the results from the much longer Soxhlet extraction method. researchgate.net

Total Dissolution/Precipitation: This method involves completely dissolving the PET sample in a strong solvent, such as hexafluoroisopropanol (HFIP), followed by the precipitation of the polymer using an anti-solvent like methanol. researchgate.netrsc.org The oligomers, including the cyclic trimer, remain in the supernatant, which can then be collected for analysis. researchgate.net Studies have shown that the concentration of oligomers found using total dissolution is consistently and significantly higher—at least 10 times greater—than concentrations obtained through solvent extraction methods. rsc.org This indicates a much higher extraction efficiency, as some compounds are only detected when this method is used. rsc.org

Accelerated Solvent Extraction (ASE): ASE is another advanced method that uses elevated temperatures and pressures to increase extraction efficiency. It has been demonstrated to be a highly efficient method for extracting a majority of PET oligomers. bohrium.com

Supercritical Fluid Extraction (SFE): This technique has been explored using supercritical carbon dioxide (sc-CO₂). Research indicates that sc-CO₂ can remove a portion of the cyclic trimer from PET resins, although it may require long processing times of 2 to 8 hours to achieve a noticeable reduction. researchgate.net

Comparison of Extraction Methodologies for this compound
MethodologyPrincipleTypical SolventsKey Findings & EfficiencyReference
Soxhlet ExtractionContinuous liquid-solid extraction with a refluxing solvent.Xylene, DichloromethaneTraditional method, but very time-consuming (e.g., 24 hours). researchgate.net Considered a benchmark for comparison. unizar.es unizar.esresearchgate.net
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat solvents and accelerate extraction.DichloromethaneRapid alternative to Soxhlet, providing comparable results in a much shorter time (e.g., 120 minutes). researchgate.net unizar.esresearchgate.net
Total Dissolution/PrecipitationComplete dissolution of the PET polymer followed by selective precipitation.Hexafluoroisopropanol (dissolution), Methanol (precipitation)Significantly more efficient than solvent extraction, yielding oligomer concentrations at least 10 times higher. rsc.org researchgate.netrsc.org
Accelerated Solvent Extraction (ASE)Extraction with solvents at elevated temperatures and pressures.EthanolDemonstrated to be the most efficient method for the majority of oligomers in comparative studies. bohrium.com bohrium.com
Supercritical Fluid Extraction (SFE)Extraction using a fluid above its critical temperature and pressure.Supercritical Carbon Dioxide (sc-CO₂)Can partially remove the cyclic trimer, but may require long processing times (2-8 hours). researchgate.net researchgate.net

Clean-up Procedures for Complex Sample Types (e.g., QuEChERS)

When analyzing this compound that has migrated into complex matrices such as foodstuffs, a clean-up step is essential to remove interfering compounds like fats, oils, and pigments. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, has been adapted for this purpose.

A modified QuEChERS clean-up protocol has been successfully applied in the analysis of PET oligomers, including the cyclic trimer, in virgin olive oil. researchgate.net This approach is effective for complex, high-fat samples where interferences can otherwise mask the analyte peaks during chromatographic analysis. The procedure typically involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) step, which uses a combination of sorbents to bind and remove interfering substances from the sample extract, ensuring a cleaner sample for injection into analytical instruments. researchgate.net

Standardization and Reference Materials in this compound Analysis

Accurate quantification of this compound is heavily reliant on the availability and quality of analytical standards and reference materials.

Development of Analytical Standards for Quantification

Analytical standards of this compound are necessary for calibrating analytical instruments and ensuring the accuracy of quantitative measurements. The cyclic trimer itself is a byproduct formed during the polycondensation reaction of ethylene glycol with terephthalic acid (or its dimethyl ester) in the manufacturing of PET. rsc.orgnih.gov

The synthesis of analytical standards follows a similar chemical pathway. It can be achieved through the controlled polycondensation of bis(2-hydroxyethyl) terephthalate, where reaction conditions are manipulated to favor the formation of the cyclic trimer. nih.gov A critical aspect in the development of a reliable standard is the purity of the starting materials, particularly the terephthalic acid, which often requires purification through methods like repeated crystallization to achieve the quality needed for polymerization. mpma.org.my Following synthesis, the cyclic trimer must be isolated and purified to a high degree to serve as an accurate quantification standard.

Challenges in Availability and Purity of Reference Materials

A significant challenge in the analysis of PET oligomers, including the cyclic trimer, is the limited availability of commercial analytical standards. foodpackagingforum.org Many specific oligomers are not listed in chemical databases, which complicates their identification and procurement. rsc.org

This scarcity of standards presents a major hurdle for research and quality control. dntb.gov.ua When standards are available, their purity is a critical concern. Since the cyclic trimer is a byproduct of polymerization, isolating it from other linear and cyclic oligomers of different sizes is a complex purification task. mpma.org.my Commercially available standards may have purities reported, for example, at 99.3% by HPLC, but achieving this requires sophisticated purification techniques. researchgate.net The difficulty in obtaining well-characterized, high-purity reference materials for the this compound and other related oligomers remains a key challenge for analytical chemists in the field. foodpackagingforum.org

Significance in Polyethylene Terephthalate Systems and Applications

Role as an Indicator of Polyethylene (B3416737) Terephthalate (B1205515) Thermal Degradation

Ethylene (B1197577) terephthalate cyclic trimer serves as a key indicator for the thermal degradation of polyethylene terephthalate (PET). musechem.com These cyclic oligomers can form as a result of thermal effects during the production or recycling of the polymer. mdpi.com They are also considered byproducts of the polymeric synthesis process. mdpi.com

During the manufacturing of polyesters like PET, various low molecular mass oligomers are formed in the polymer melt. nih.gov The amount of these oligomers in the final polyester (B1180765) product typically ranges from 0.80% to 3.4%. nih.gov Cyclic oligomers, including the ethylene terephthalate cyclic trimer, constitute 90% or more of these oligomers. nih.gov

The formation of cyclic oligomers is a notable characteristic of the initial stages of step-growth polymerization. oup.com As the reaction progresses to very high conversions, the number of end groups decreases, and intramolecular reactions become more prevalent, which can lead to the cyclization of all chains. oup.com

This compound is also a critical marker in studies related to food packaging safety, where it indicates the migration of substances from PET-based materials when exposed to thermal stress, such as during microwaving.

Influence on Polyethylene Terephthalate Processing and Material Quality

The presence of this compound and other cyclic oligomers can be detrimental to the properties of polyethylene terephthalate (PET) and can cause issues during its processing. oup.com

The presence of cyclic oligomers can negatively affect the properties of the polymer. oup.com For instance, in the case of spun fibers made from PET, cyclic oligomers have a tendency to migrate to the surface. oup.com Under certain conditions, these oligomers can crystallize, leading to a "bloom" on the surface which can interfere with subsequent processes like dyeing. oup.com

The following table provides a summary of the impact of this compound on PET properties:

PropertyImpact of this compound
Surface Appearance Can migrate to the surface and crystallize, causing a "bloom" effect. oup.com
Dyeability The surface bloom can interfere with the dyeing process of PET fibers. oup.com
Mechanical Properties Residual cyclic trimer can degrade the mechanical properties of PET.

The management of this compound is a crucial aspect of enhancing the quality of recycled polyethylene terephthalate (PET). musechem.com Residual amounts of this cyclic trimer can lead to the degradation of the mechanical properties of PET and can also contaminate the recycled products.

During the injection molding process of PET preforms and containers, the amount of cyclic oligomers does not significantly change; however, the quantity of low molecular mass linear oligomers can increase approximately twofold. nih.gov

Implications in Polymer Recycling and Upcycling Processes

This compound plays a significant role in the recycling and upcycling of polyethylene terephthalate (PET).

This compound is a key intermediate in the production of polyesters. musechem.com In the context of chemical recycling, understanding its formation and behavior is important for optimizing the depolymerization and repolymerization processes.

Research has explored the use of enzymes for the hydrolysis of this compound. smolecule.com This biocatalytic approach shows promise for the development of biodegradation methods for PET waste, which could contribute to more sustainable waste management practices. smolecule.com

Utilization of this compound as a Precursor for High-Performance Polyethylene Terephthalate Composites

The manufacturing of high-performance thermoplastic composites using polymers like Polyethylene Terephthalate (PET) is often hindered by the high viscosity of the molten polymer, which complicates the thorough impregnation of reinforcing fiber preforms. A promising approach to overcome this challenge is the use of low-viscosity precursors that can be polymerized in-situ after infusion. Ethylene Terephthalate Cyclic Oligomers (ETCs), including the cyclic trimer, serve as ideal candidates for this reactive processing method due to their significantly lower melt viscosity compared to high molecular weight PET.

Research into the production of PET composites from ETCs derived from PET waste has demonstrated the viability of this technique. The process involves the ring-opening polymerization (ROP) of the cyclic oligomers, which offers advantages such as a rapid polymerization rate and the absence of small molecule byproducts that are typical of condensation polymerization.

A critical property of ETCs for composite manufacturing is their low melt viscosity. Studies have shown that at 295 °C, a temperature at which all ETCs are molten, the melt viscosity is approximately 30 cP. This low viscosity is maintained for a sufficient duration to allow for the complete infusion of large and complex fiber preforms, a crucial step in creating high-performance composites.

Melt Properties of Ethylene Terephthalate Cyclic Oligomers (ETCs)

PropertyValueTemperature (°C)Significance in Composite Processing
Melt Viscosity~30 cP295Enables easy and thorough impregnation of fiber reinforcements.
Viscosity StabilityRemains constant long enough for infusion295Provides a sufficient processing window for large composite parts.

The polymerization of the infused ETC melt is typically carried out at a lower temperature. Research has identified an optimal polymerization temperature of approximately 230 °C when using a cyclic dibutyltin (B87310) initiator. At this temperature, the resulting PET matrix achieves a level of crystallinity suitable for a good composite matrix.

However, a significant challenge identified in these studies was achieving a sufficiently high molecular weight in the final polymer. The PET produced at 230 °C had molecular weights that were too low to form the strong, tough matrices required for high-performance composites. This issue was attributed to two main factors: the presence of small amounts of impurities in the ETCs derived from PET waste and the inadequate thermal stability of the specific cyclic stannoxane initiator used at the polymerization temperature.

In-Situ Polymerization Findings and Composite Matrix Properties

ParameterCondition/ResultReference
Polymerization MethodRing-Opening Polymerization (ROP)
InitiatorCyclic Dibutyltin (cyclic stannoxane 1)
Optimal Polymerization Temperature~230 °C
Resulting Matrix CrystallinitySufficient for a composite matrix
Resulting Matrix Molecular WeightToo low for a strong, tough matrix

Research Challenges and Prospective Avenues for Advanced Research on Ethylene Terephthalate Cyclic Trimer

Methodological Limitations in Current Ethylene (B1197577) Terephthalate (B1205515) Cyclic Trimer Research

The accurate detection and quantification of ethylene terephthalate cyclic trimer are fraught with challenges that can impede a thorough understanding of its prevalence and behavior. A primary hurdle lies in the complexity of sample matrices where the trimer is often found, such as in food, beverages, and environmental samples. These complex matrices can interfere with analytical measurements, leading to inaccurate results. researchgate.net

Contamination of PET recycling streams with other materials, such as different plastics or food residues, further complicates the analysis and can affect the quality and consistency of the recycled material. recyclinggoldenfuture.comconsensus.app The design of PET packaging itself, which may include various coatings and labels, adds another layer of complexity to the extraction and analysis of the cyclic trimer. recyclinggoldenfuture.com Moreover, traditional thermomechanical recycling processes can lead to the degradation of the polymer, a phenomenon known as downcycling, which alters the material's properties and can influence the formation and presence of cyclic oligomers. recyclinggoldenfuture.comconsensus.app These limitations highlight the need for more robust and standardized analytical protocols to ensure the reliability of research findings.

Advanced Spectroscopic and Chromatographic Approaches for Enhanced Resolution and Sensitivity

To overcome the limitations of conventional analytical methods, researchers are increasingly turning to advanced spectroscopic and chromatographic techniques. These methods offer improved resolution and sensitivity, enabling more precise identification and quantification of this compound.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) has proven to be a powerful tool for analyzing PET oligomers. nih.govresearchgate.netau.dkresearchgate.netmdpi.com This technique provides high-resolution mass spectrometry data, which allows for the structural elucidation and correct identification of various cyclic and linear oligomers. unizar.es It has been successfully applied to quantify cyclic PET oligomers in complex matrices like olive oil and pasta. researchgate.netau.dkresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the characterization of synthetic polymers and their oligomers. jeol.comresearchgate.net It is particularly useful for determining the molecular weight distribution of polymers and identifying different oligomeric species. jeol.comresearchgate.net For high molecular weight polymers, an "on-plate alkaline degradation" method can be employed to hydrolyze the polymer into smaller, more easily analyzable oligomers. jeol.com

Technique Application in Cyclic Trimer Analysis Advantages Limitations
UHPLC-qTOF-MS Quantification of cyclic oligomers in food and environmental samples. nih.govresearchgate.netau.dkresearchgate.netmdpi.comHigh resolution and sensitivity, allows for structural elucidation. unizar.esComplex data analysis, potential for matrix effects.
MALDI-TOF MS Characterization of oligomer distribution in PET samples. researchgate.netresearchgate.netRapid analysis, provides molecular weight information. researchgate.netDifficulty with high molecular weight polymers without pre-treatment. jeol.com
qNMR Spectroscopy Quantification of aged microplastics and their degradation products. rsc.orgProvides consistent signals for aged and pristine materials. rsc.orgMay require specialized equipment and expertise.
Thermogravimetry-Mass Spectrometry (TGA-MS) Direct quantitative analysis of PET microplastics in soil. nih.govCan be used without extensive sample pretreatment. nih.govLimits of detection and quantification may be higher than other methods. nih.gov

Computational Modeling and Simulation of this compound Behavior

Computational modeling and simulation offer powerful tools to investigate the formation and degradation of this compound at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Predictive Models for Formation Kinetics

Kinetic models are being developed to understand and predict the formation of cyclic oligomers during PET synthesis and processing. These models take into account the various reactions that occur during glycolysis and transesterification, including the interactions of terminal and bound ethylene glycol units. mdpi.commdpi.com By simulating these complex reaction pathways, researchers can gain a better understanding of the factors that influence the formation of the cyclic trimer and other oligomers. This knowledge is crucial for optimizing manufacturing processes to minimize the generation of these undesirable byproducts.

Development of Novel Biocatalytic Systems for Efficient this compound Depolymerization

Biocatalysis presents a promising and environmentally friendly approach to the depolymerization of PET and its cyclic oligomers, offering a sustainable alternative to conventional chemical recycling methods. researchgate.net Research in this area is focused on the discovery, characterization, and engineering of enzymes and microorganisms capable of efficiently breaking down these recalcitrant compounds.

A variety of enzymes, including cutinases, lipases, and esterases, have been identified from various microorganisms that exhibit PET-degrading activity. jmb.or.kr Notably, the discovery of PETase from the bacterium Ideonella sakaiensis has spurred significant research into engineering more robust and efficient enzymes. atomfair.com Engineered variants such as FAST-PETase and the LCC-ICCG variant have shown significantly improved thermal stability and catalytic activity. atomfair.com The synergistic action of PETase and another enzyme, MHETase, is crucial for the complete depolymerization of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). binasss.sa.crnih.gov

Whole-cell biocatalysts, where PET-degrading enzymes are displayed on the surface of microorganisms like Saccharomyces cerevisiae, offer several advantages, including improved enzyme stability, reusability, and reduced enzyme aggregation. nih.gov These systems are being developed to achieve complete PET depolymerization at ambient temperatures. nih.gov

Enzyme/System Source/Type Key Findings
PETase Ideonella sakaiensisCapable of hydrolyzing PET. atomfair.com
MHETase Ideonella sakaiensisWorks synergistically with PETase for complete degradation. binasss.sa.crnih.gov
LCC-ICCG variant Engineered cutinaseOperates optimally at higher temperatures with increased activity. atomfair.com
FAST-PETase Engineered PETaseAchieves complete depolymerization of untreated PET. atomfair.com
Whole-cell biocatalyst Saccharomyces cerevisiae displaying PETase and MHETaseAchieves complete PET depolymerization at 30°C. nih.gov

Integration of this compound Research into Broader Polymer Sustainability Initiatives

Research on the this compound is intrinsically linked to the broader goal of achieving a circular economy for plastics. csic.esthegef.org The presence and behavior of this cyclic oligomer have significant implications for the recyclability and safety of PET materials. Therefore, integrating this research into larger sustainability initiatives is crucial for developing effective and holistic solutions to plastic waste.

One key area of focus is the development of "bio-upcycling" strategies, where PET waste, including its oligomers, is used as a feedstock for microbial conversion into higher-value products. biorxiv.orgresearchgate.netnih.gov This approach not to only addresses the issue of plastic pollution but also creates new, sustainable sources for valuable chemicals and materials. biorxiv.org For example, engineered microorganisms can convert the monomers derived from PET depolymerization into biodegradable polymers like polyhydroxyalkanoates (PHAs) or precursors for pharmaceuticals. atomfair.combiorxiv.org

Furthermore, understanding the challenges associated with PET recycling, such as low recycling rates and downcycling, is essential for developing more effective recycling technologies and policies. recyclinggoldenfuture.comconsensus.appwhatpackaging.co.inreinventex.com.ua Research into advanced chemical and biological recycling methods that can handle contaminated waste streams and produce high-quality recycled PET is a critical component of this effort. whatpackaging.co.in Life cycle assessment (LCA) studies are also important for evaluating the environmental footprint of different recycling and upcycling scenarios, ensuring that the chosen solutions are truly sustainable. frontiersin.org

Q & A

Q. What factors influence the formation of ETCT during polyethylene terephthalate (PET) synthesis?

ETCT is primarily formed as a byproduct during PET polymerization. Key factors include:

  • Polymerization process : Melt-phase processes produce higher ETCT concentrations compared to solid-state polymerization due to prolonged exposure to high temperatures .
  • Catalyst systems : Catalysts like antimony trioxide may accelerate side reactions, increasing cyclic trimer content .
  • Reaction kinetics : Higher molecular weight PET resins correlate with elevated ETCT levels due to prolonged chain-growth conditions . Methodological Insight: Researchers can quantify ETCT formation using gel permeation chromatography (GPC) to analyze molecular weight distributions and oligomer content .

Q. How is ETCT quantified in PET materials, and what are the detection limits?

ETCT is quantified using advanced chromatographic techniques:

  • Liquid chromatography quadrupole time-of-flight (LC-qTOF) : Enables semi-quantification with a limit of detection (LOD) of 6 ng/g and limit of quantification (LOQ) of 13 ng/g for cyclic trimer standards .
  • Data-dependent acquisition (DDA) : Facilitates untargeted analysis by linking precursor ions to product ions, even without reference standards . Challenges: Variability in extraction solvents (e.g., hexafluoroisopropanol) and batch differences in PET manufacturing can affect reproducibility .

Q. What role does ETCT play in assessing food packaging safety?

ETCT serves as a migration indicator to evaluate PET-derived contaminants in food:

  • Migration studies : ETCT concentrations in food simulants (e.g., ethanol/water mixtures) are measured under standardized conditions (e.g., 60°C for 10 days) to simulate long-term storage .
  • Risk assessment : The European Food Safety Authority (EFSA) applies a threshold of toxicological concern (TTC) of 90 µg/day/person. ETCT levels in virgin PET typically remain below this threshold, but recycled PET may exceed it due to higher oligomer content . Methodology: High-resolution mass spectrometry (HRMS) coupled with migration cells is used to track ETCT release kinetics .

Advanced Research Questions

Q. How do enzymatic degradation mechanisms target ETCT for PET waste management?

Specific hydrolases (e.g., PETase) selectively cleave ester bonds in ETCT:

  • Enzyme-substrate specificity : PETase exhibits higher activity toward ETCT than crystalline PET due to the trimer’s lower steric hindrance .
  • Product analysis : Post-degradation monomers (e.g., bis(2-hydroxyethyl) terephthalate) are quantified via reverse-phase HPLC to assess depolymerization efficiency . Research gap: Engineering thermostable enzymes for industrial-scale ETCT degradation remains a focus .

Q. What analytical challenges arise in differentiating ETCT from structurally similar PET oligomers?

Key challenges include:

  • Co-elution issues : ETCT and linear trimers (e.g., MHET, BHET) exhibit overlapping retention times in LC-MS, requiring MS/MS fragmentation for differentiation .
  • Reference standard scarcity : Many cyclic oligomers lack commercial standards, necessitating synthetic preparation or isotopic labeling for validation . Solution: Employ ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

Q. How can researchers resolve discrepancies in ETCT concentration data across studies?

Discrepancies often stem from:

  • Extraction protocols : Prolonged extraction times or aggressive solvents (e.g., chloroform) may artificially inflate ETCT yields .
  • Material variability : Recycled PET contains 0.16% (w/w) total oligomers vs. 0.14% in virgin PET due to thermal degradation during recycling . Best practice: Normalize ETCT concentrations to polymer mass (ng/g) rather than material thickness to enable cross-study comparisons .

Q. What methodologies assess ETCT’s thermal stability under PET processing conditions?

  • Thermogravimetric analysis (TGA) : ETCT decomposes at ~300°C, but its sublimation at lower temperatures (150–200°C) complicates melt-phase studies .
  • Accelerated aging tests : PET films are heated to 120°C for 24 hours, with ETCT quantified post-treatment to simulate industrial processing .

Q. How do polymerization catalysts affect ETCT generation?

  • Antimony-based catalysts : Increase ETCT content by promoting backbiting reactions during polycondensation .
  • Bio-based catalysts : Titanium-based systems reduce ETCT formation by 20–30% compared to conventional catalysts, as shown in kinetic studies using differential scanning calorimetry (DSC) .

Q. What toxicological models evaluate ETCT’s long-term exposure risks?

  • In vitro assays : ETCT’s cytotoxicity is tested in human intestinal epithelial cells (Caco-2) using MTT assays, with IC₅₀ values >1 mM indicating low acute toxicity .
  • In silico predictions : Quantitative structure-activity relationship (QSAR) models predict ETCT’s endocrine disruption potential based on ester bond reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.